molecular formula C15H9BrClFS B8746123 Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]- CAS No. 1034305-19-5

Benzo[b]thiophene, 2-[(5-broMo-2-fluorophenyl)chloroMethyl]-

Cat. No. B8746123
Key on ui cas rn: 1034305-19-5
M. Wt: 355.7 g/mol
InChI Key: DMKXTWCFKJCJOQ-UHFFFAOYSA-N
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Patent
US08198464B2

Procedure details

A dioxane (1.1 liters) solution of 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene (551 g) was added to a dioxane (3.3 liters)-water (1.6 liters) solution of sodium borohydride (410 g) and sodium hydroxide (31 g) at 60 to 66° C., followed by stirring at 52 to 60° C. for 39 hours. To the reaction mixture was added toluene (5.5 liter), water (3.8 liters) and 36% hydrochloric acid (620 ml) to conduct extraction. The organic layer was subjected to distillation under reduced pressure to distil off the solvent. The residue was dried under reduced pressure. The obtained crystals were dissolved in 2-propanol (1 liter) and methanol (1 liter) with heating, followed by stirring at 0° C. for 20.5 hours. The separated-out crystals were collected by filtration, washed with methanol (500 ml), and dried under reduced pressure to obtain 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene [373 g, yield: 75.0%, purity: 99% (HPLC)] as white crystals. Incidentally, the 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene is the same as the compound (5) obtained in the second step of the production method of the present invention.
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One
Quantity
551 g
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
3.3 L
Type
solvent
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:19])=[C:6]([CH:8](Cl)[C:9]2[S:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[CH:13]=2)[CH:7]=1.[BH4-].[Na+].[OH-].[Na+].Cl>O.C1(C)C=CC=CC=1.O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:19])=[C:6]([CH:7]=1)[CH2:8][C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
620 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.8 L
Type
solvent
Smiles
O
Name
Quantity
5.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
551 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C=1SC2=C(C1)C=CC=C2)Cl)F
Name
Quantity
410 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
31 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
O
Name
Quantity
3.3 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.1 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 (± 4) °C
Stirring
Type
CUSTOM
Details
by stirring at 52 to 60° C. for 39 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
DISTILLATION
Type
DISTILLATION
Details
The organic layer was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to distil off the solvent
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals were dissolved in 2-propanol (1 liter)
TEMPERATURE
Type
TEMPERATURE
Details
methanol (1 liter) with heating
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 20.5 hours
Duration
20.5 h
FILTRATION
Type
FILTRATION
Details
The separated-out crystals were collected by filtration
WASH
Type
WASH
Details
washed with methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
39 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CC=2SC3=C(C2)C=CC=C3)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 373 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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